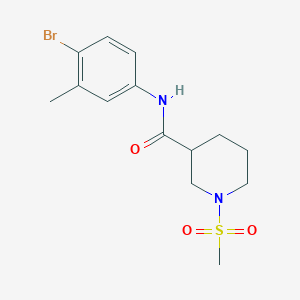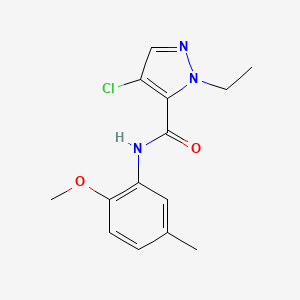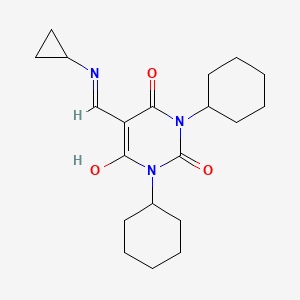![molecular formula C17H21NO3 B6130018 Propan-2-yl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B6130018.png)
Propan-2-yl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular architecture makes it a subject of study for synthetic chemists and researchers exploring new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the desired substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate has several scientific research applications:
Chemistry: The compound is studied for its unique structural properties and reactivity, making it a valuable model for understanding complex organic reactions.
Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets.
Industry: Its unique properties make it a candidate for various industrial applications, such as in the development of new materials or as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of Propan-2-yl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate: This compound is unique due to its specific tricyclic structure and functional groups.
Other Tricyclic Compounds: Similar compounds with tricyclic structures may share some reactivity and applications but differ in their specific substituents and functional groups.
Uniqueness
The uniqueness of Propan-2-yl 9,11-dimethyl-8-oxa-10-azatricyclo[73102,7]trideca-2,4,6,11-tetraene-12-carboxylate lies in its specific combination of structural features and functional groups
Eigenschaften
IUPAC Name |
propan-2-yl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-10(2)20-16(19)15-11(3)18-17(4)9-13(15)12-7-5-6-8-14(12)21-17/h5-8,10,13,18H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIZOUKWAWOXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2CC(N1)(OC3=CC=CC=C23)C)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(cyclopropylmethyl){1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}amine](/img/structure/B6129959.png)
![(NZ)-N-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylidene]hydroxylamine;hydrochloride](/img/structure/B6129969.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6129973.png)
![N-methyl-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B6129976.png)
![1-[3-(methylthio)propyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6129977.png)
![2-[1-Cyclohexyl-4-[(1-ethylbenzimidazol-2-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6129995.png)
![6-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B6129997.png)
![[1-(2-Chloroethynyl)cyclohexyl] acetate](/img/structure/B6130005.png)

![methyl 5-[7-(2-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6130012.png)

![1-[(1-acetyl-4-piperidinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B6130032.png)

